molecular formula C13H20O4 B13973675 Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate

Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate

Cat. No.: B13973675
M. Wt: 240.29 g/mol
InChI Key: MKWUMZAFGNGUAU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate is an organic compound with a complex structure that includes a cyclohexene ring, an ethoxy group, and a carboxylate ester

Preparation Methods

The synthesis of Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate typically involves the esterification of 4-(2-ethoxy-2-oxoethyl)cyclohex-3-ene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include ester hydrolysis, oxidation, and reduction, depending on the biological context.

Comparison with Similar Compounds

Ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-enecarboxylate can be compared with similar compounds such as:

    Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: This compound has a similar cyclohexene ring structure but differs in the position and type of substituents.

    Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methyl-5-methylfuran-3-carboxylate: This compound includes a furan ring and a sulfanyl group, offering different chemical properties and reactivity.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features a piperazine ring, which provides distinct biological activities and applications.

This compound stands out due to its unique combination of a cyclohexene ring and an ethoxy-oxoethyl group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethyl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C13H20O4/c1-3-16-12(14)9-10-5-7-11(8-6-10)13(15)17-4-2/h5,11H,3-4,6-9H2,1-2H3

InChI Key

MKWUMZAFGNGUAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCC(CC1)C(=O)OCC

Origin of Product

United States

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